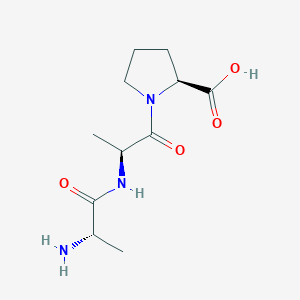

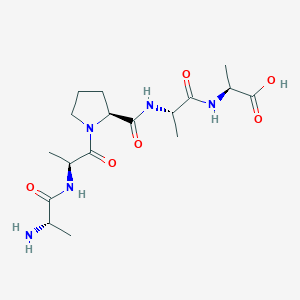

H-丙氨酸-脯氨酸-丙氨酸-OH

描述

“H-Ala-pro-ala-OH” is a tripeptide composed of two alanine (Ala) units and a proline (Pro) unit . It is a substrate for skin fibroblast prolidase .

Synthesis Analysis

The synthesis of peptides like “H-Ala-pro-ala-OH” involves overcoming two main obstacles: the statistical nature of the reaction and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . The synthesis process involves the use of N-carboxy a-amino acid anhydrides (NCA) in a heterogeneous system of acetonitrile-water .

Molecular Structure Analysis

The molecular formula of “H-Ala-pro-ala-OH” is C8H14N2O3 . The average molecular weight is 186.21 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Ala-pro-ala-OH” include a molecular weight of 186.21 Da and a molecular formula of C8H14N2O3 . It is soluble in DMSO and should be stored at or below -20 °C .

科学研究应用

构象分析和反应性

氨基酸残基中的氢原子抽象反应:研究表明,羟基自由基 (•OH) 可以通过氢原子抽象引发甘氨酸和丙氨酸等氨基酸的解折叠。在甘氨酸和丙氨酸残基中观察到的这一过程对于理解与阿尔茨海默病等疾病有关的多肽和蛋白质解折叠至关重要 (Owen 等,2012)。

分子构象的核磁共振研究:已经使用核磁共振研究了 H‐(L‐丙氨酸)n‐L‐脯氨酸‐OH 等线性寡肽的分子构象,揭示了丙氨酸-脯氨酸肽键顺式和反式形式之间的平衡。这项研究对于理解肽的构象动力学具有重要意义 (Grathwohl 和 Wüthrich,1976)。

肽和蛋白质稳定性:涉及 H-丙氨酸-苯丙氨酸-OH 等二肽的研究探索了它们的配位和质子化能力,有助于更好地理解肽的稳定性和相互作用,这在蛋白质化学中至关重要 (Koleva 等,2007)。

生化和生物学见解

寡肽中脯氨酸顺反异构化:对寡肽(如 H-丙氨酸-脯氨酸-OH)中脯氨酸顺反异构化的速率的研究为蛋白质折叠动力学提供了宝贵的见解,这是理解许多生物过程的关键领域 (Grathwohl 和 Wüthrich,1981)。

对氧化应激的保护作用:研究表明,丙氨酸和脯氨酸等氨基酸可以对生物系统中的氧化应激提供保护作用。这与理解细胞对环境应激因子的防御机制尤为相关 (Li 等,2013)。

了解肠道 H+/肽转运蛋白:对肠道 H+/肽转运蛋白 PEPT1 对肽键构象(如丙氨酸-脯氨酸)的特异性研究为胃肠道的营养吸收和药物递送机制提供了关键信息 (Brandsch 等,1998)。

肽合成中的合成策略:H-丙氨酸-精氨酸-(丙氨酸)6-赖氨酸-OH 等肽的合成为了解肽合成中的挑战提供了见解,特别是对于具有生物学意义的序列。这在药物和生化研究中具有影响 (Dettin 等,2009)。

安全和危害

While specific safety and hazard information for “H-Ala-pro-ala-OH” is not available, general safety measures for handling peptides include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

作用机制

Target of Action

H-Ala-Pro-Ala-OH is a nonpolar dipeptide that is absorbed by human intestinal Caco-2 cells . The transport of alanine (Ala), like proton/amino acid symport, can lead to cytoplasmic acidification .

Mode of Action

The mode of action of H-Ala-Pro-Ala-OH is primarily through its interaction with its targets in the human intestinal Caco-2 cells . The transport of alanine (Ala), like proton/amino acid symport, can lead to cytoplasmic acidification . This suggests that H-Ala-Pro-Ala-OH may play a role in regulating the pH balance within these cells.

Biochemical Pathways

It is known that the compound is involved in the transport of alanine, which can lead to cytoplasmic acidification . This suggests that H-Ala-Pro-Ala-OH may play a role in the regulation of intracellular pH levels, potentially affecting various biochemical pathways within the cell.

Pharmacokinetics

It is known that the compound is absorbed by human intestinal caco-2 cells This suggests that H-Ala-Pro-Ala-OH may have good bioavailability when administered orally

Result of Action

The primary result of H-Ala-Pro-Ala-OH’s action is the acidification of the cytoplasm within human intestinal Caco-2 cells . This can potentially affect various cellular processes, including enzyme activity, protein function, and cellular signaling pathways.

属性

IUPAC Name |

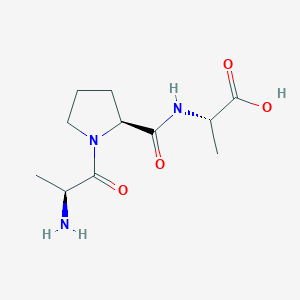

(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4/c1-6(12)10(16)14-5-3-4-8(14)9(15)13-7(2)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18)/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZQNYYAYVRKKK-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-pro-ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

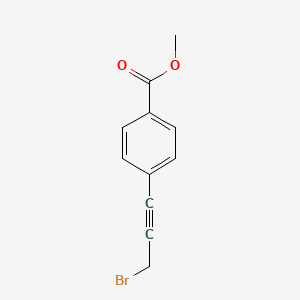

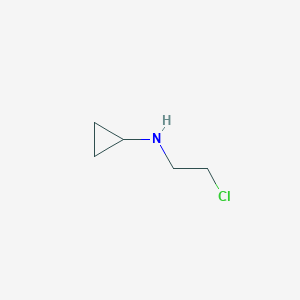

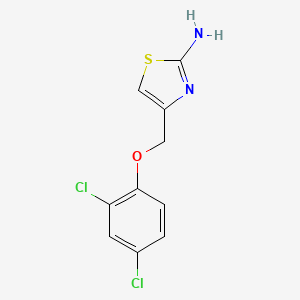

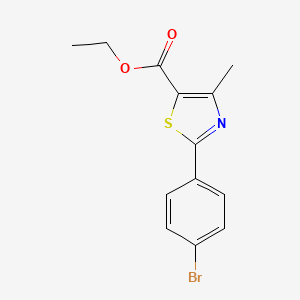

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。